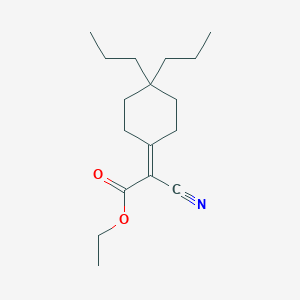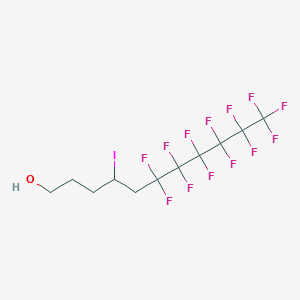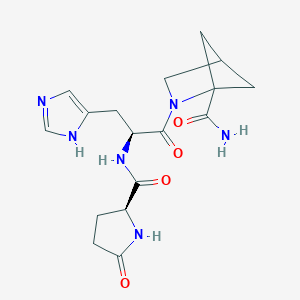
Thyrotropin-releasing hormone, 2,4-mepro(3)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thyrotropin-releasing hormone, 2,4-mepro(3)- (TRH) is a neuropeptide hormone that is primarily produced in the hypothalamus. TRH plays a crucial role in regulating the release of thyroid-stimulating hormone (TSH) from the pituitary gland. TSH, in turn, stimulates the thyroid gland to produce and secrete thyroxine (T4) and triiodothyronine (T3), which are essential for maintaining normal metabolism and growth.
作用機序
Thyrotropin-releasing hormone, 2,4-mepro(3)- exerts its effects by binding to specific receptors on target cells. The primary receptor for Thyrotropin-releasing hormone, 2,4-mepro(3)- is the Thyrotropin-releasing hormone, 2,4-mepro(3)- receptor, which is found in the pituitary gland, hypothalamus, and other tissues. Binding of Thyrotropin-releasing hormone, 2,4-mepro(3)- to its receptor activates a signaling pathway that ultimately leads to the release of TSH or other hormones.
生化学的および生理学的効果
In addition to its role in regulating TSH release, Thyrotropin-releasing hormone, 2,4-mepro(3)- has been found to have a wide range of other effects on the body. These include stimulating the release of prolactin, modulating pain perception, and regulating the activity of the autonomic nervous system. Thyrotropin-releasing hormone, 2,4-mepro(3)- has also been shown to have neuroprotective effects and may play a role in the treatment of neurological disorders.
実験室実験の利点と制限
Thyrotropin-releasing hormone, 2,4-mepro(3)- has several advantages for use in laboratory experiments. It is a well-characterized neuropeptide with a known structure and mechanism of action. Thyrotropin-releasing hormone, 2,4-mepro(3)- is also relatively easy to synthesize and has a long half-life in the bloodstream. However, Thyrotropin-releasing hormone, 2,4-mepro(3)- has limitations as well, including the potential for non-specific effects and the need for careful dosing to avoid unwanted side effects.
将来の方向性
There are several potential future directions for research on Thyrotropin-releasing hormone, 2,4-mepro(3)-. One area of interest is the role of Thyrotropin-releasing hormone, 2,4-mepro(3)- in regulating the immune system. Thyrotropin-releasing hormone, 2,4-mepro(3)- has been found to have immunomodulatory effects, and there is growing interest in its potential as a therapeutic target for autoimmune diseases. Another area of interest is the development of Thyrotropin-releasing hormone, 2,4-mepro(3)- analogs with improved pharmacological properties for use in the treatment of neurological disorders. Finally, there is ongoing research on the role of Thyrotropin-releasing hormone, 2,4-mepro(3)- in regulating the stress response and its potential as a target for the development of new treatments for stress-related disorders.
合成法
Thyrotropin-releasing hormone, 2,4-mepro(3)- is synthesized in the hypothalamus from a larger precursor protein called pro-Thyrotropin-releasing hormone, 2,4-mepro(3)-. Pro-Thyrotropin-releasing hormone, 2,4-mepro(3)- is cleaved by enzymes to produce Thyrotropin-releasing hormone, 2,4-mepro(3)-, which is then stored in nerve terminals until it is released into the bloodstream.
科学的研究の応用
Thyrotropin-releasing hormone, 2,4-mepro(3)- has been extensively studied in both animal and human research. It has been found to have a wide range of physiological effects, including regulating the release of TSH, stimulating the release of prolactin, and modulating pain perception. Thyrotropin-releasing hormone, 2,4-mepro(3)- has also been investigated for its potential therapeutic applications, including as a treatment for depression, anxiety, and schizophrenia.
特性
CAS番号 |
127902-57-2 |
|---|---|
製品名 |
Thyrotropin-releasing hormone, 2,4-mepro(3)- |
分子式 |
C17H22N6O4 |
分子量 |
374.4 g/mol |
IUPAC名 |
2-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]-2-azabicyclo[2.1.1]hexane-1-carboxamide |
InChI |
InChI=1S/C17H22N6O4/c18-16(27)17-4-9(5-17)7-23(17)15(26)12(3-10-6-19-8-20-10)22-14(25)11-1-2-13(24)21-11/h6,8-9,11-12H,1-5,7H2,(H2,18,27)(H,19,20)(H,21,24)(H,22,25)/t9?,11-,12-,17?/m0/s1 |
InChIキー |
MNAXZXBQMUXGHD-DYVBBLHISA-N |
異性体SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CC4CC3(C4)C(=O)N |
SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)N3CC4CC3(C4)C(=O)N |
正規SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)N3CC4CC3(C4)C(=O)N |
同義語 |
2-carboxy-2,4-methanopyrrolidine-TRH 3-(2,4-MePro)-thyrotropin-releasing hormone 3-(2,4-MePro)-TRH thyrotropin-releasing hormone, 2,4-MePro(3)- thyrotropin-releasing hormone, 2,4-methylproline(3)- TRH, (2,4-methanoproline)(3)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



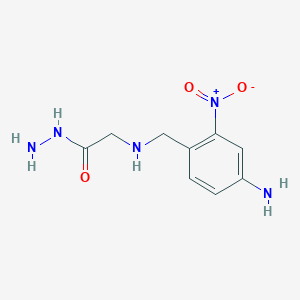


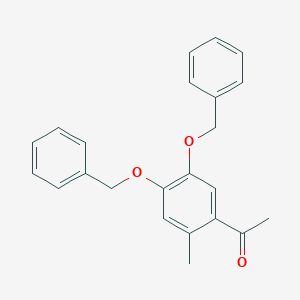
![5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B158553.png)

